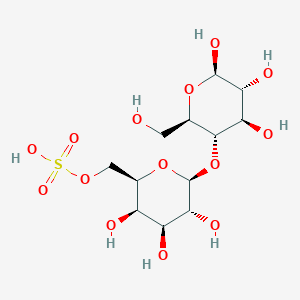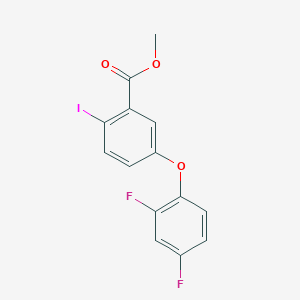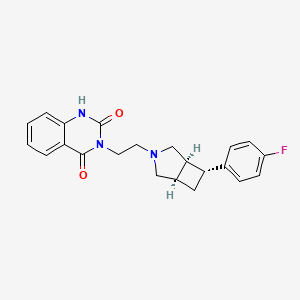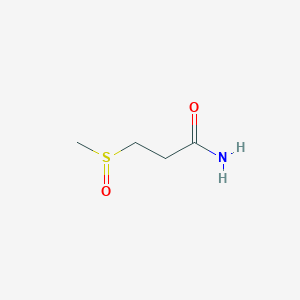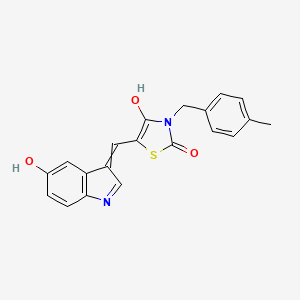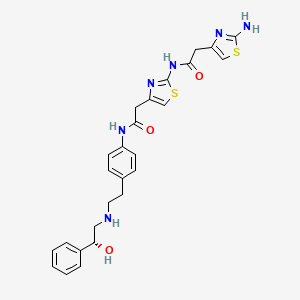![molecular formula C10H11ClN4O B13862649 4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B13862649.png)
4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor. The presence of the morpholine ring enhances its water solubility and metabolic stability, making it a promising candidate for drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine typically involves the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine core.
Morpholine Substitution: The final step involves the substitution of the chlorine atom with a morpholine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions include oxides, reduced derivatives, and substituted imidazo[1,2-b]pyridazines .
科学的研究の応用
4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine has several scientific research applications:
作用機序
The mechanism of action of 4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine involves the inhibition of TAK1 kinase. The compound binds to the hinge region of the kinase, preventing its activation and subsequent signaling pathways involved in cell growth, differentiation, and apoptosis . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis in multiple myeloma cells .
類似化合物との比較
Similar Compounds
Takinib: Another TAK1 inhibitor with a different chemical structure but similar mechanism of action.
Imidazo[1,2-b]pyridazine Derivatives: Various derivatives with substitutions at different positions on the imidazo[1,2-b]pyridazine ring.
Uniqueness
4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a TAK1 inhibitor. The presence of the morpholine ring also improves its pharmacokinetic properties, making it a more effective therapeutic candidate compared to other similar compounds .
特性
分子式 |
C10H11ClN4O |
|---|---|
分子量 |
238.67 g/mol |
IUPAC名 |
4-(2-chloroimidazo[1,2-b]pyridazin-6-yl)morpholine |
InChI |
InChI=1S/C10H11ClN4O/c11-8-7-15-9(12-8)1-2-10(13-15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
InChIキー |
FTMNLDDKKBIIIE-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NN3C=C(N=C3C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B13862570.png)
![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)
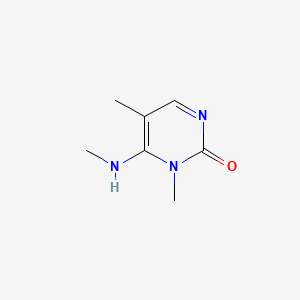
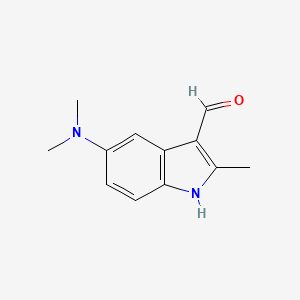
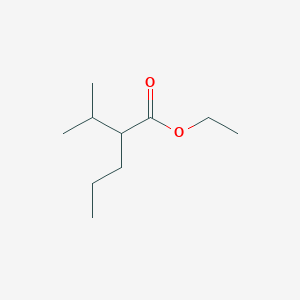
![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
